1-Hexylpyridinium chloride

Overview

Description

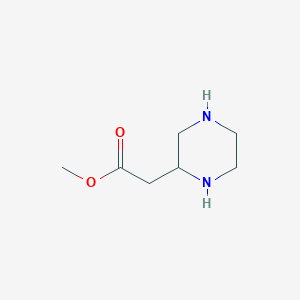

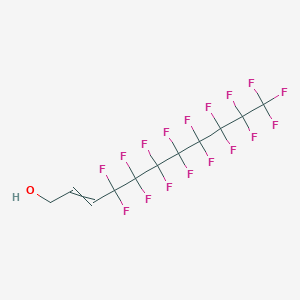

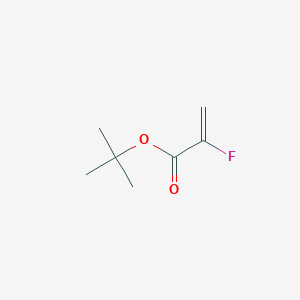

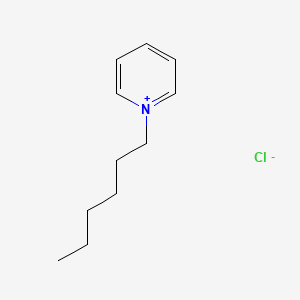

1-Hexylpyridinium chloride, also known as 1-Hexylpyridin-1-ium chloride, is a chemical compound with the molecular formula C11H18ClN . It has a molecular weight of 199.72 .

Synthesis Analysis

The synthesis of 1-Hexylpyridinium chloride can be achieved from Pyridine and 1-Chlorohexane . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of 1-Hexylpyridinium chloride consists of a pyridinium ring with a hexyl chain attached to it . The InChI code for this compound is 1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 .Chemical Reactions Analysis

While specific chemical reactions involving 1-Hexylpyridinium chloride are not mentioned in the search results, pyridinium salts, which include 1-Hexylpyridinium chloride, are known for their synthetic routes and reactivity .Physical And Chemical Properties Analysis

1-Hexylpyridinium chloride is a solid at room temperature . More detailed physical and chemical properties can be found in the referenced sources .Scientific Research Applications

Enhancing Enzymatic Saccharification

1-Hexylpyridinium chloride ([Hpy][Cl]) shows promising applications in the pretreatment of cellulosic feedstocks for biofuel production. It has been demonstrated that short pretreatments with [Hpy][Cl] significantly accelerate the enzymatic saccharification of microcrystalline cellulose and Bagasse, resulting in high conversion rates to glucose. This process involves crystalline polymorphic alteration of cellulose or partial degradation of the crystalline cellulosic fraction in biomass, enhancing the initial reaction rates in enzymatic saccharification (Uju et al., 2013).

Investigating Acetylcholinesterase Inhibition

A derivative of 1-hexylpyridinium chloride was studied as a potential inhibitor of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. This derivative demonstrated reversible and competitive inhibition of AChE, showing promise as a therapeutic agent (Correia et al., 2006).

Corrosion Inhibition

1-Hexylpyridinium chloride has been investigated for its potential in inhibiting corrosion of carbon steel in acidic environments. Studies show its effectiveness in blocking both cathodic and anodic corrosion sites, forming a protective film on the steel surface, and significantly decreasing the corrosion rate (Aoun, 2017).

Iron Separation and Quantification in Water

1-Hexylpyridinium chloride-based ionic liquid-modified silica has been used as a solid phase extraction sorbent for removing trace levels of Fe(III) ions from water samples. This method has shown potential for the separation and quantification of iron in various water samples, indicating its utility in environmental monitoring and analysis (Abdolmohammad-Zadeh et al., 2016).

Dermal Drug Delivery Systems

In pharmaceutical applications, 1-Hexylpyridinium chloride shows potential as an ingredient in gel-based dermal formulations. It has been found to enhance skin penetration of active ingredients and exhibit antimicrobial activity, making it a valuable component in topical drug delivery systems (Dobler et al., 2016).

Thermodynamic and Transport Properties

Molecular modeling and experimental studies have been conducted to understand the thermodynamic and transport properties of pyridinium-based ionic liquids, including 1-Hexylpyridinium chloride. These studies provide insights into their potential applications in various industrial processes (Cadena et al., 2006).

Safety And Hazards

1-Hexylpyridinium chloride is classified as a skin irritant and eye irritant, and it may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . More detailed safety information can be found in the referenced sources .

properties

IUPAC Name |

1-hexylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOSMYVMLZTQOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047935 | |

| Record name | 1-Hexylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexylpyridinium chloride | |

CAS RN |

6220-15-1 | |

| Record name | 1-Hexylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6220-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexylpyridinium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF7XD5P9KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.